1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom attached to an octane backbone. This compound is known for its unique chemical properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the following steps:
Halogenation: The starting material, octane, undergoes halogenation to introduce chlorine and iodine atoms at specific positions.
Fluorination: The halogenated intermediate is then subjected to fluorination using reagents such as elemental fluorine or hydrogen fluoride in the presence of catalysts to replace hydrogen atoms with fluorine atoms.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation reactions can introduce oxygen-containing functional groups, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological membranes.
Industry: The compound is used in the production of specialty materials, including high-performance polymers and coatings, due to its chemical stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane involves its interaction with molecular targets through its halogen and fluorine atoms. These interactions can include:
Hydrophobic Interactions: The fluorine atoms contribute to the compound’s hydrophobic nature, allowing it to interact with hydrophobic regions of biological membranes or proteins.
Electrophilic Interactions: The chlorine and iodine atoms can act as electrophilic centers, facilitating reactions with nucleophiles in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane can be compared with other similar compounds, such as:
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound lacks the chlorine atom, affecting its reactivity and interactions with nucleophiles.
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-bromooctane:
The uniqueness of this compound lies in its combination of chlorine, iodine, and multiple fluorine atoms, providing a distinct set of chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
150223-08-8 |
---|---|
Molekularformel |
C8H4ClF12I |
Molekulargewicht |
490.45 g/mol |
IUPAC-Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodooctane |
InChI |
InChI=1S/C8H4ClF12I/c9-8(20,21)7(18,19)6(16,17)5(14,15)4(12,13)3(10,11)1-2-22/h1-2H2 |
InChI-Schlüssel |
ADGHJAMZMQOFIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.